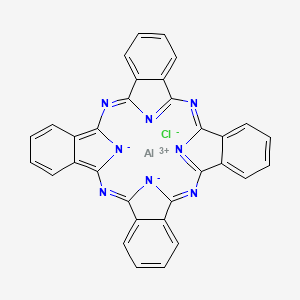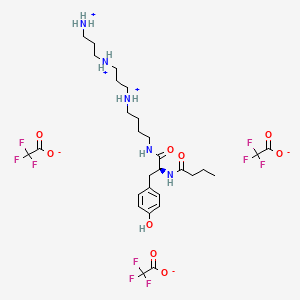
奥沙平
描述
奥沙平坦是一种新型抗肿瘤化合物,以其抑制哺乳动物组蛋白脱乙酰基酶的能力而闻名。它的化学名称是(2E)-5-[3-(苯磺酰胺基)苯基]-戊-2-烯-4-炔基羟肟酸。 该化合物对多种小鼠和人类肿瘤细胞系显示出显著的抗增殖活性,使其成为癌症治疗的有希望的候选药物 .
科学研究应用
奥沙平坦具有广泛的科学研究应用,包括:
癌症研究: 作为组蛋白脱乙酰基酶的抑制剂,奥沙平坦在癌症治疗中显示出潜力,因为它可以诱导肿瘤细胞的细胞周期阻滞和凋亡.
表观遗传学研究: 奥沙平坦用于研究组蛋白乙酰化对基因表达和细胞功能的影响.
发育生物学: 它已被证明可以改善体细胞核移植胚胎的核重编程和囊胚质量.
药物开发: 奥沙平坦作为开发具有改善疗效和减少副作用的新型抗癌剂的先导化合物。
作用机制
奥沙平坦通过抑制组蛋白脱乙酰基酶发挥作用,导致乙酰化组蛋白的积累。这导致基因表达的变化,特别是与细胞周期调节和凋亡相关的基因的上调。 组蛋白脱乙酰基酶的抑制破坏了肿瘤细胞的正常功能,导致细胞周期阻滞和程序性细胞死亡 .
生化分析
Biochemical Properties
Oxamflatin plays a crucial role in biochemical reactions by inhibiting HDACs, which are enzymes responsible for removing acetyl groups from histone proteins. This inhibition leads to an accumulation of acetylated histones, resulting in changes in chromatin structure and gene expression. Oxamflatin interacts with various biomolecules, including transcription factors like JunD and fibronectin, enhancing their expression . It also affects the morphological reversion of transformed cell lines and inhibits the proliferation of tumor cells .
Cellular Effects
Oxamflatin has profound effects on various cell types and cellular processes. It induces the expression of E-cadherin, a protein crucial for cell-cell adhesion, in gastric cancer cells, thereby reducing cell viability and potentially preventing tumor metastasis . In bovine somatic cell nuclear transfer (SCNT) embryos, Oxamflatin improves nuclear reprogramming, increases inner cell mass, and reduces apoptosis . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism by modifying the acetylation status of histones .
Molecular Mechanism
At the molecular level, Oxamflatin exerts its effects by binding to the active site of HDACs, inhibiting their activity. This inhibition leads to the accumulation of acetylated histones, which in turn affects the expression of genes involved in cell cycle regulation and morphology . Oxamflatin enhances the transcriptional activity of promoters like the cytomegalovirus (CMV) promoter and increases the expression of genes such as p21WAF1/Cip1, which are involved in cell cycle arrest . It also induces apoptosis through the intrinsic apoptotic pathway by activating pro-apoptotic proteins like Bid and inhibiting anti-apoptotic proteins like Bcl-2 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Oxamflatin change over time. It has been observed that Oxamflatin modifies the acetylation status of histones H3K9 and H3K18, leading to increased blastocyst quality and reduced apoptosis in SCNT embryos . The stability and degradation of Oxamflatin are crucial for its long-term effects on cellular function. Studies have shown that Oxamflatin can be stored for up to 12 months under desiccating conditions at +4°C .
Dosage Effects in Animal Models
The effects of Oxamflatin vary with different dosages in animal models. In mice, Oxamflatin has shown significant antitumor activity at doses of 20 mg/kg and 50 mg/kg, with increased survival rates and no observed body weight loss . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Oxamflatin is involved in metabolic pathways that regulate gene expression through histone acetylation. By inhibiting HDACs, Oxamflatin increases the acetylation of histones, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and tumor suppression . This compound also interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels, further influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, Oxamflatin is transported and distributed through interactions with transporters and binding proteins. It has been shown to modify the acetylation status of histones in SCNT embryos, enhancing nuclear reprogramming and development . The localization and accumulation of Oxamflatin within specific cellular compartments are crucial for its activity and function.
Subcellular Localization
Oxamflatin’s subcellular localization plays a significant role in its activity. It targets the nucleus, where it inhibits HDAC activity and increases histone acetylation . This localization is facilitated by targeting signals and post-translational modifications that direct Oxamflatin to specific compartments or organelles within the cell. The accumulation of acetylated histones in the nucleus leads to changes in gene expression and cellular function.
准备方法
合成路线和反应条件
奥沙平坦的合成涉及多个步骤,从制备关键中间体开始,然后将其进行各种化学反应以形成最终产物。合成路线通常包括以下步骤:
中间体的形成: 第一步涉及通过一系列反应制备中间体化合物,包括磺化和胺化。
偶联反应: 然后将中间体与合适的试剂偶联以形成所需的产物。
纯化: 使用重结晶或色谱等技术对最终产物进行纯化,以获得纯形式的奥沙平坦。
工业生产方法
奥沙平坦的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及优化反应条件以确保高产率和纯度。关键因素包括温度控制、反应时间和使用催化剂来提高反应效率。
化学反应分析
反应类型
奥沙平坦经历各种化学反应,包括:
氧化: 奥沙平坦可以在特定条件下被氧化以形成氧化衍生物。
还原: 可以进行还原反应来修饰奥沙平坦中存在的官能团。
取代: 取代反应涉及用另一种官能团取代一个官能团,从而导致形成不同的衍生物。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 在受控条件下使用各种试剂,包括卤素和亲核试剂。
形成的主要产物
相似化合物的比较
类似化合物
曲古霉素A: 另一种组蛋白脱乙酰基酶抑制剂,具有类似的抗肿瘤活性。
丁酸钠: 以其诱导组蛋白乙酰化和影响基因表达的能力而闻名。
FR901228: 一种有效的组蛋白脱乙酰基酶抑制剂,在癌症治疗中具有应用。
奥沙平坦的独特性
奥沙平坦的独特之处在于其特定的化学结构,使其能够有效抑制组蛋白脱乙酰基酶并诱导基因表达的显著变化。 它能够改善体细胞核移植胚胎的核重编程和囊胚质量,使其区别于其他类似化合物 .
属性
IUPAC Name |
(E)-5-[3-(benzenesulfonamido)phenyl]-N-hydroxypent-2-en-4-ynamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c20-17(18-21)12-5-4-7-14-8-6-9-15(13-14)19-24(22,23)16-10-2-1-3-11-16/h1-3,5-6,8-13,19,21H,(H,18,20)/b12-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPSQQUYPMFERG-LFYBBSHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C#CC=CC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C#C/C=C/C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40417739 | |
| Record name | oxamflatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40417739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151720-43-3 | |
| Record name | Oxamflatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151720433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | oxamflatin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729360 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | oxamflatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40417739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Oxamflatin is a histone deacetylase inhibitor (HDACi) that acts primarily by inhibiting histone deacetylases (HDACs). [] These enzymes remove acetyl groups from lysine residues on histone tails, leading to chromatin condensation and transcriptional repression.
A: By inhibiting HDACs, Oxamflatin tips the balance towards histone acetylation, resulting in a more open chromatin conformation. [, ] This facilitates the access of transcription factors and RNA polymerase to DNA, thereby promoting gene expression. []
ANone: Oxamflatin treatment has been shown to induce a variety of downstream effects, including:
- Cell cycle arrest: Oxamflatin can induce cell cycle arrest at the G0/G1 and G2/M phases by increasing p21 levels and promoting hypophosphorylation of retinoblastoma protein (RB). []
- Apoptosis: Oxamflatin can trigger apoptosis through various mechanisms, including caspase activation, Bcl-2 family protein modulation, and cytochrome c release. []
- Differentiation: In some cancer cell lines, Oxamflatin can induce differentiation, leading to a less aggressive phenotype. []
- Changes in cellular morphology: Oxamflatin can alter cellular morphology, as observed in K-ras-transformed NIH3T3 cells where it induced a flatter phenotype. []
- Modulation of DNA methylation: Oxamflatin treatment can lead to decreased DNA methylation of specific gene regulatory elements, such as those of POU5F1 and centromeric repeats. [, ]
A: While the provided abstracts do not explicitly state the molecular formula and weight of Oxamflatin, they mention it being an "aromatic sulfonamide hydroxamate derivative". [] Further research in chemical databases or literature is necessary to ascertain its precise formula and weight.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(1R,2R,4R,6S,11R,12S,15R,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.11,20.02,12.04,6.06,11.015,19.018,23.021,26]triacont-8-ene-10,16,25,30-tetrone](/img/structure/B1677765.png)





